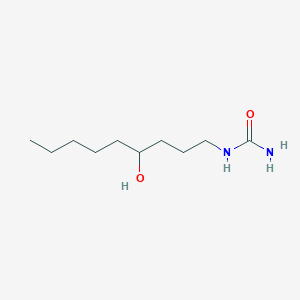

4-hydroxynonylurea

Beschreibung

4-Hydroxynonylurea (chemical formula: C₁₀H₂₂N₂O₂) is a urea derivative characterized by a hydroxynonyl chain (-C₉H₁₈OH) attached to the urea functional group (NH₂CONH₂). Urea derivatives are often studied for their hydrogen-bonding capabilities, solubility profiles, and biological activity .

Eigenschaften

CAS-Nummer |

61956-76-1 |

|---|---|

Molekularformel |

C10H22N2O2 |

Molekulargewicht |

202.29 g/mol |

IUPAC-Name |

4-hydroxynonylurea |

InChI |

InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14) |

InChI-Schlüssel |

JQIYCMORJIDEPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CCCNC(=O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of 4-hydroxynonylurea can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxynonylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxononylurea.

Reduction: Formation of nonylamine derivatives.

Substitution: Formation of nonyl ethers or esters.

Wissenschaftliche Forschungsanwendungen

4-hydroxynonylurea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the formulation of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties (Inferred from Structural Analogs):

- Molecular Weight : ~202.3 g/mol (calculated).

- Hydrogen Bonding : The hydroxyl (-OH) and urea (-NH₂CONH₂) groups enable strong intermolecular interactions, influencing solubility and crystallinity.

Comparison with Similar Compounds

The evidence lacks direct data on 4-hydroxynonylurea but includes structurally related compounds. Below is a comparative analysis based on functional groups and molecular features:

4-N-Hexylbenzylamine (C₁₃H₂₁N)

- Structure : Benzylamine with a hexyl chain.

- Key Differences :

- Lacks the urea group and hydroxyl moiety.

- Smaller molecular weight (191.3 g/mol).

- Applications: Likely used as an intermediate in surfactant or pharmaceutical synthesis.

4-Nitrobenzylamine Hydrochloride (C₇H₉ClN₂O₂)

- Structure : Benzylamine with a nitro group and hydrochloride salt.

- Key Differences: Nitro (-NO₂) group introduces electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in 4-hydroxynonylurea. Lower molecular weight (188.61 g/mol).

- Comparison: The nitro group in 4-nitrobenzylamine hydrochloride may confer stability under acidic conditions, whereas the hydroxyl group in 4-hydroxynonylurea could enhance solubility in polar solvents.

Ethyl 4-ANPP Hydrochloride (C₁₉H₂₄N₂O·HCl)

- Structure : Piperidine derivative with an ethyl group.

- Key Differences: Piperidine ring system vs. linear hydroxynonyl chain. Higher molecular weight (344.9 g/mol).

- Comparison: The cyclic amine in Ethyl 4-ANPP may improve metabolic stability in pharmaceutical applications, whereas 4-hydroxynonylurea’s linear chain could offer flexibility in polymer design.

General Urea Derivatives

- Example : Compounds like N,N'-dibutylurea (C₉H₂₀N₂O).

- Key Differences: Shorter alkyl chains (butyl vs. nonyl) reduce hydrophobicity. Absence of hydroxyl groups limits hydrogen-bonding diversity.

- Comparison: The hydroxynonyl chain in 4-hydroxynonylurea may improve lipid membrane penetration compared to shorter-chain ureas .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 4-Hydroxynonylurea | C₁₀H₂₂N₂O₂ | 202.3 (calculated) | Urea, hydroxyl | Polymers, drug delivery |

| 4-N-Hexylbenzylamine | C₁₃H₂₁N | 191.3 | Amine, alkyl | Surfactants |

| 4-Nitrobenzylamine HCl | C₇H₉ClN₂O₂ | 188.61 | Amine, nitro, hydrochloride | Organic synthesis |

| Ethyl 4-ANPP HCl | C₁₉H₂₄N₂O·HCl | 344.9 | Piperidine, ethyl | Forensic analysis |

Research Findings and Challenges

- Synthesis Gaps: No evidence details the synthesis of 4-hydroxynonylurea. Similar compounds like 4-N-Hexylbenzylamine and 4-Nitrobenzylamine HCl use amine alkylation or nitro reduction, which could guide synthetic routes.

- Toxicity Data : and highlight the need for thorough toxicological studies, as seen in 4-N-Hexylbenzylamine’s uninvestigated hazards .

- Analytical Methods: Techniques from (NMR, mass spectrometry) and (elemental analysis) are critical for characterizing 4-hydroxynonylurea and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.